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Compound of Interest

Compound Name:
N-Ethyl-3-iodo-2-

methylbenzamide

Cat. No.: B8163318 Get Quote

Executive Summary
This technical guide provides an in-depth analysis of compounds with the molecular formula

C₁₀H₁₂INO, focusing on their role as high-value intermediates in medicinal chemistry. While this

formula encompasses multiple structural isomers, the most significant entity for drug

development is 4-(4-iodophenyl)morpholine and the amide derivative 2-iodo-N-

propylbenzamide.

This document details the physicochemical properties, synthetic pathways, and structural

validation of these compounds.[1] It is designed for researchers utilizing aryl iodides as

precursors for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or exploring morpholine

scaffolds for pharmacokinetic optimization.

Part 1: Molecular Identity and Physicochemical
Profile[2][3]
The formula C₁₀H₁₂INO represents a specific stoichiometry often encountered in the synthesis

of heterocycles and amide-based ligands. The presence of the iodine atom (heavy halogen)

significantly influences the molecular weight and reactivity profile, serving as a critical "handle"

for further functionalization.
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Property Value Unit Notes

Molecular Formula C₁₀H₁₂INO - Hill Notation

Exact Mass 288.996 Da Monoisotopic

Molecular Weight 289.11 g/mol Average

Heavy Atom Count 13 - I, N, O, 10xC

ClogP (Est.) 2.1 - 2.9 - Varies by isomer

Physical State Solid -
Typically off-white

powder

Melting Point 158-163 °C

For 4-(4-

iodophenyl)morpholin

e

Structural Isomerism
The C₁₀H₁₂INO formula supports two primary structural classes relevant to pharmaceutical

research:

N-Aryl Heterocycles: exemplified by 4-(4-iodophenyl)morpholine.

Utility: A privileged scaffold where the morpholine ring improves water solubility and

metabolic stability, while the aryl iodide allows for library expansion via palladium-

catalyzed coupling.

Halogenated Benzamides: exemplified by 2-iodo-N-propylbenzamide.

Utility: Precursors for isoquinolinone synthesis or potential ligands for CNS targets

(dopamine/serotonin modulation).

Part 2: Synthetic Methodology (Autonomy &
Causality)
This section details the synthesis of 4-(4-iodophenyl)morpholine, the most chemically versatile

isomer. The protocol utilizes a Buchwald-Hartwig Amination, chosen over nucleophilic aromatic
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substitution (SₙAr) because unactivated aryl iodides do not react readily with amines without

metal catalysis.

Reaction Rationale
Substrates: 1,4-Diiodobenzene and Morpholine.

Catalyst: Copper(I) Iodide (CuI) is selected as a cost-effective alternative to Palladium for

this specific transformation, promoted by an amino acid ligand (L-Proline).

Mechanism: The catalytic cycle involves oxidative addition of the aryl iodide to the metal

center, amine coordination, deprotonation, and reductive elimination to form the C-N bond.

Step-by-Step Protocol: Copper-Catalyzed C-N Coupling
Reagents:

1,4-Diiodobenzene (1.0 equiv)

Morpholine (1.2 equiv)[2]

CuI (10 mol%)

K₂CO₃ (2.0 equiv, base)

L-Proline (20 mol%, ligand)

DMSO (Solvent)

Workflow:

Inert Atmosphere Setup: Flame-dry a Schlenk tube and backfill with Argon. Reason: Copper

catalysts can be deactivated by oxidation; moisture inhibits the base efficiency.

Reagent Charging: Add 1,4-diiodobenzene (330 mg, 1 mmol), CuI (19 mg, 0.1 mmol), and

K₂CO₃ (276 mg, 2 mmol) to the tube.

Solvent/Ligand Addition: Add DMSO (2 mL), followed by Morpholine (105 µL, 1.2 mmol) and

L-Proline (23 mg, 0.2 mmol).
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Thermal Activation: Seal the tube and heat to 90°C for 12–24 hours. Note: Monitoring via

TLC is essential to prevent double-amination (formation of 1,4-dimorpholinobenzene).

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to

remove DMSO and inorganic salts.

Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column

chromatography (Hexane/EtOAc gradient).
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Figure 1: Copper-catalyzed synthesis pathway for C₁₀H₁₂INO (morpholine derivative)

highlighting the critical catalytic step and potential side reaction.

Part 3: Structural Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous characterization. For C₁₀H₁₂INO, the

following spectral signatures confirm the structure.

Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):

Aryl Region: Two doublets (para-substitution pattern).
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δ ~7.50 ppm (2H, d, J=8.8 Hz, protons ortho to Iodine).

δ ~6.65 ppm (2H, d, J=8.8 Hz, protons ortho to Morpholine).

Aliphatic Region:

δ ~3.80 ppm (4H, t, J=4.8 Hz, -CH₂-O-CH₂-).

δ ~3.10 ppm (4H, t, J=4.8 Hz, -CH₂-N-CH₂-).

Interpretation: The symmetry of the morpholine peaks and the distinct para-substituted aryl

pattern confirm the regioselectivity.

Mass Spectrometry (MS)
Technique: GC-MS (EI) or LC-MS (ESI).

Expected Molecular Ion (M+):m/z 289.[3]

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike

Cl or Br).

Fragmentation (EI):

Loss of Iodine (m/z 289 → 162).

Morpholine ring fragmentation.

Part 4: Applications in Drug Development
The C₁₀H₁₂INO scaffold is rarely the final drug; it is a strategic intermediate.

Cross-Coupling Utility
The aryl iodide moiety is highly reactive in Palladium-catalyzed cross-coupling reactions,

allowing researchers to rapidly diversify the molecule at the para position.

Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl morpholines (common in

SSRIs).
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Sonogashira: Coupling with alkynes to extend conjugation.

Heck Reaction: Coupling with alkenes.

Pharmacophore Logic
The morpholine ring is a "privileged structure" in medicinal chemistry.

Solubility: The ether oxygen accepts hydrogen bonds, improving aqueous solubility

compared to cyclohexane analogs.

Metabolic Stability: Morpholine is generally more resistant to oxidative metabolism than

open-chain amines.

Target Class: Morpholine-aryl derivatives frequently exhibit activity against:

Sigma receptors (CNS).

Factor Xa (Anticoagulants).

Monoamine transporters (Serotonin/Norepinephrine).

Decision Logic for Isomer Selection
Target: C10H12INO

Select Isomer based on Application

Need: Solubility & 
Metabolic Stability

Need: H-Bond Donor
& CNS Penetration

4-(4-iodophenyl)morpholine 2-iodo-N-propylbenzamide

Application:
Kinase Inhibitors
Antidepressants

Application:
Dopamine D2 Ligands

Imaging Agents
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Figure 2: Decision tree for selecting the appropriate C₁₀H₁₂INO isomer based on medicinal

chemistry requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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